![molecular formula C21H21NO5S2 B2918792 Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate CAS No. 923457-47-0](/img/structure/B2918792.png)
Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Deep Fuels Desulfurization
Research by Kędra-Królik et al. (2011) in "Energy & Fuels" explored the use of 1-butyl-3-methylimidazolium trifluoromethanesulfonate ([BMIM][OTf]) for deep desulfurization of fuels. This study is relevant as it investigates the extraction of sulfur and nitrogen-containing aromatic organic compounds, a domain potentially related to the applications of methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate in fuel purification processes (Kędra-Królik et al., 2011).
Friedel-Crafts Sulfonylation
Nara et al. (2001) discussed the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids in Friedel-Crafts sulfonylation reaction. This study provides insight into reactions involving sulfonyl chloride with benzene, which may be relevant for understanding the reactivity and applications of similar sulfonyl-containing compounds like methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate (Nara, Harjani, & Salunkhe, 2001).
Synthesis of Methyl Sulfone-Containing Benzo[b]Thiophene Library
Cho, Neuenswander, and Larock (2010) in the "Journal of Combinatorial Chemistry" reported the synthesis of a library of medicinally interesting, drug-like, methyl sulfone-substituted benzo[b]thiophenes. This research might be closely aligned with the study of methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate due to the structural similarities and the potential for similar applications in medicinal chemistry (Cho, Neuenswander, & Larock, 2010).
Photochemical Degradation of Petroleum Components
The research by Bobinger and Andersson (1998) in "Chemosphere" focused on the photochemical degradation of monomethylated benzo[b]thiophenes. This study could provide insights into the environmental fate and degradation pathways of structurally related compounds like methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate in the context of petroleum spills and environmental remediation (Bobinger & Andersson, 1998).
Future Directions
Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the study and development of such compounds, including “Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate”, hold promising future directions.
properties
IUPAC Name |
methyl 3-(4-benzylsulfonylbutanoylamino)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO5S2/c1-27-21(24)20-19(16-10-5-6-11-17(16)28-20)22-18(23)12-7-13-29(25,26)14-15-8-3-2-4-9-15/h2-6,8-11H,7,12-14H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYFDYWQGSLEZRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)CCCS(=O)(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(4-(benzylsulfonyl)butanamido)benzo[b]thiophene-2-carboxylate |
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